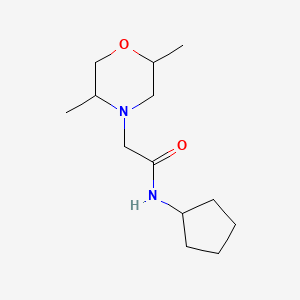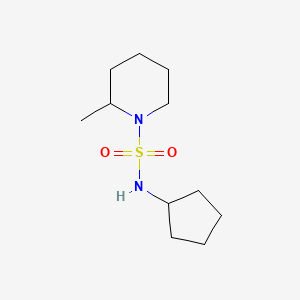![molecular formula C15H15ClN2O B7526427 (2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526427.png)
(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a synthetic compound that has been developed through a specific synthesis method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.
Mecanismo De Acción
The exact mechanism of action of (2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone is still being studied, but it is believed to act through multiple pathways, including the inhibition of specific enzymes and the modulation of various signaling pathways. It has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression, as well as to modulate the activity of protein kinases and phosphatases, which play a role in cell signaling.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, (2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been studied for its biochemical and physiological effects. It has been found to have antioxidant activity, which may contribute to its neuroprotective effects, as well as to affect the levels of various neurotransmitters in the brain. It has also been shown to modulate the expression of various genes involved in inflammation and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone in lab experiments is its synthetic nature, which allows for precise control over its chemical properties and purity. Additionally, its potential therapeutic applications make it an attractive target for drug development. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are many potential future directions for research on (2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone. One area of focus could be on further elucidating its mechanism of action, which could lead to the development of more targeted and effective therapies. Additionally, its potential as a therapeutic agent in the treatment of cancer and neurological disorders could be further explored through preclinical and clinical studies. Finally, its biochemical and physiological effects could be studied in more detail to better understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone involves a multi-step process that begins with the reaction of 2-chloroaniline with 2-pyrrolidone. The resulting product is then reacted with acetic anhydride to form an intermediate compound, which is further reacted with pyrrolidine and formaldehyde to yield the final product.
Aplicaciones Científicas De Investigación
(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has shown promise in the treatment of Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of beta-amyloid and alpha-synuclein proteins, respectively.
Propiedades
IUPAC Name |
(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c16-12-6-2-1-5-11(12)15(19)18-10-4-8-14(18)13-7-3-9-17-13/h1-3,5-7,9,14,17H,4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEDDHNGHGKHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2Cl)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

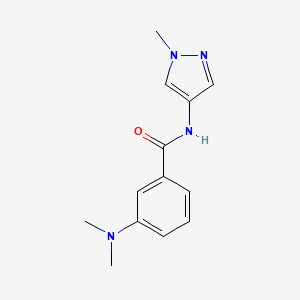
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]piperazin-2-one](/img/structure/B7526346.png)
![N-[(5-bromothiophen-2-yl)methyl]acetamide](/img/structure/B7526357.png)
![N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)
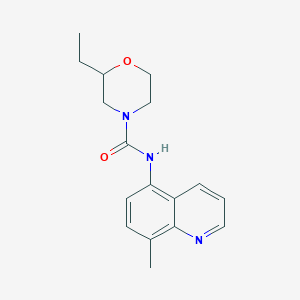
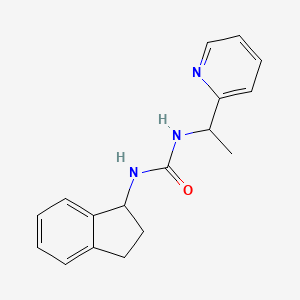
![cyclohex-3-en-1-yl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526384.png)
![2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7526390.png)
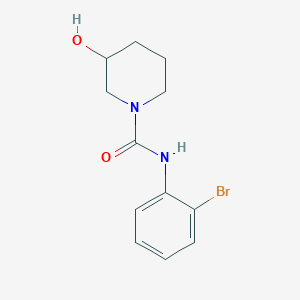
![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
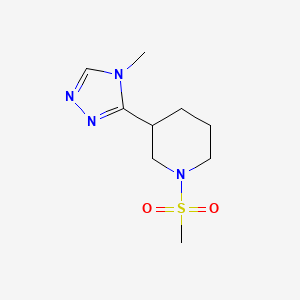
![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
